Enzymatic Potency: H+/K+-ATPase Inhibition IC50 Compared with Tegoprazan and Vonoprazan
P-CAB agent 2 hydrochloride inhibits gastric H+/K+-ATPase activity with an IC50 of <100 nM [1]. In comparison, tegoprazan exhibits an IC50 of 530 nM (0.53 μM) against porcine H+/K+-ATPase under comparable in vitro conditions, representing approximately 5.3-fold weaker potency [2]. Vonoprazan demonstrates an IC50 of 19 nM at pH 6.5 in porcine gastric microsomes, indicating approximately 5.3-fold higher potency than the <100 nM value reported for P-CAB agent 2 hydrochloride .
| Evidence Dimension | H+/K+-ATPase inhibition IC50 |
|---|---|
| Target Compound Data | <100 nM |
| Comparator Or Baseline | Tegoprazan: 530 nM (0.53 μM); Vonoprazan: 19 nM (pH 6.5) |
| Quantified Difference | Target is approximately 5.3-fold more potent than tegoprazan; vonoprazan is approximately 5.3-fold more potent than target |
| Conditions | P-CAB agent 2: assay conditions not fully specified in vendor datasheets; Tegoprazan: porcine H+/K+-ATPase; Vonoprazan: porcine gastric microsomes at pH 6.5 |
Why This Matters
For researchers requiring intermediate potency between the high-affinity vonoprazan and lower-affinity tegoprazan, P-CAB agent 2 hydrochloride offers a distinct pharmacological profile for dose-response studies.
- [1] P-CAB agent 2 hydrochloride Product Datasheet. MedChemExpress. CAS 2209911-80-6. View Source
- [2] Kim DK, Lee KH, Kim SJ, et al. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease. J Pharmacol Exp Ther. 2019;369(3):318-327. View Source
